2-Ethoxymethylen-3-oxobutanonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

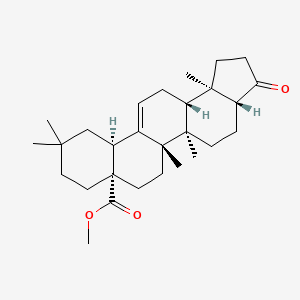

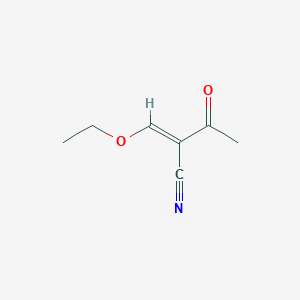

2-Ethoxymethylene-3-oxobutanenitrile is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15186. The purity is usually 95%.

BenchChem offers high-quality 2-Ethoxymethylene-3-oxobutanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxymethylene-3-oxobutanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Alkylierung unter milden Bedingungen

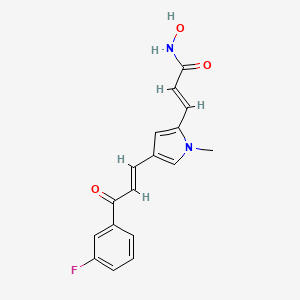

Die Verbindung wird in der Untersuchung der Alkylierung unter milden Bedingungen verwendet {svg_1}. Alkylierung ist ein Prozess, bei dem eine Alkylgruppe von einem Molekül auf ein anderes übertragen wird. Die Untersuchung dieses Prozesses unter milden Bedingungen kann zur Entwicklung effizienterer und umweltfreundlicherer chemischer Reaktionen führen {svg_2}.

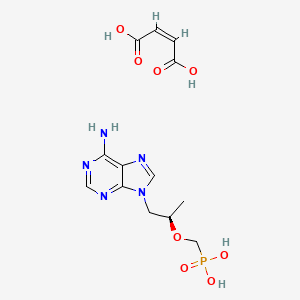

Synthese von Heterocyclen

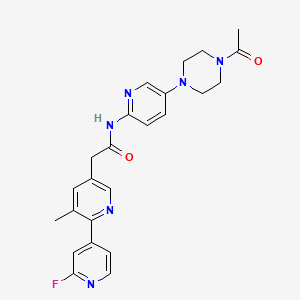

“2-Ethoxymethylen-3-oxobutanonitril” wird bei der Synthese von Heterocyclen verwendet {svg_3}. Heterocyclen sind cyclische Verbindungen, die Atome von mindestens zwei verschiedenen Elementen enthalten. Sie sind auf dem Gebiet der organischen Chemie von großem Interesse, da sie in Naturprodukten und Pharmazeutika weit verbreitet sind {svg_4}.

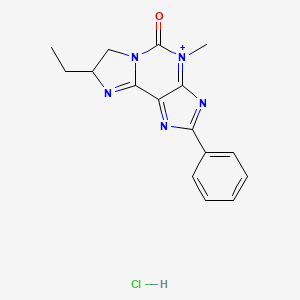

Entwicklung von Pyrrol-basierten Medikamentenkandidaten

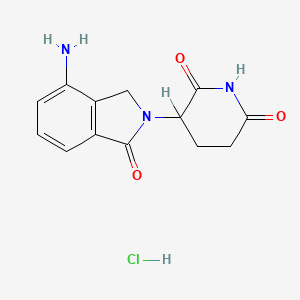

Die Verbindung wird bei der Synthese von Pyrrol-basierten Medikamentenkandidaten verwendet {svg_5}. Pyrrol-basierte Verbindungen haben positive biologische Aktivitäten gezeigt, wie z. B. entzündungshemmende, antibakterielle und anticancer-Aktivitäten {svg_6}. Die praktische Synthese von Wirkstoffkandidaten auf prägnante Weise ist entscheidend für die biologische Bewertung und die Entwicklung von Struktur-Aktivitäts-Beziehungen (SAR-Studien) zur weiteren Optimierung {svg_7}.

Synthese von Antituberkulose-Wirkstoffkandidaten

“this compound” wird bei der Synthese von Antituberkulose-Wirkstoffkandidaten BM212, BM521 und BM533 verwendet {svg_8}. Diese Verbindungen haben Antituberkulose-Aktivitäten gezeigt {svg_9}.

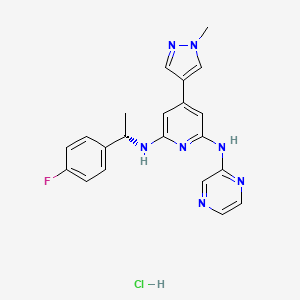

Synthese von COX-2-selektiven NSAID

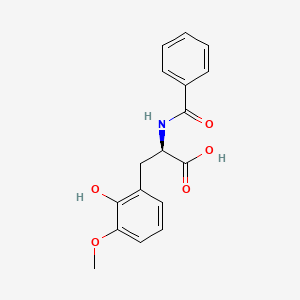

Die Verbindung wird bei der Synthese von COX-2-selektiven nichtsteroidalen Antirheumatika (NSAR) verwendet {svg_10}. Diese Medikamente haben eine selektive Cyclooxygenase (COX-2)-Hemmung mit nichtsteroidaler entzündungshemmender Aktivität gezeigt {svg_11}.

Wirkmechanismus

Mode of Action

The mode of action of 2-Ethoxymethylene-3-oxobutanenitrile involves its reaction with various compounds. For instance, it can be readily synthesized by reaction with hydrazines, amidines, and aminotriazoles . .

Biochemical Pathways

It’s likely that the compound interacts with various biochemical pathways due to its reactivity with different compounds

Result of Action

Given its reactivity with various compounds, it’s likely that the compound induces a range of molecular and cellular effects

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action

Eigenschaften

IUPAC Name |

(2E)-2-(ethoxymethylidene)-3-oxobutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-10-5-7(4-8)6(2)9/h5H,3H2,1-2H3/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIIDVVGWAPYMC-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C#N)/C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes 2-Ethoxymethylene-3-oxobutanenitrile useful in organic synthesis?

A1: 2-Ethoxymethylene-3-oxobutanenitrile is a highly reactive alkoxymethylene compound, making it a valuable precursor for synthesizing various heterocycles. [, ] Its structure allows for facile reactions with various amines, including hydrazines, amidines, aminotriazoles, and aminobenzimidazoles, leading to the formation of diverse heterocyclic structures like pyrazoles, pyrimidines, and their derivatives. [, ] This versatility makes it a valuable tool for exploring new chemical space and developing novel bioactive compounds.

Q2: Can you elaborate on the “green chemistry” approaches explored for reactions involving 2-Ethoxymethylene-3-oxobutanenitrile?

A2: Traditional methods for synthesizing quinolones using alkoxymethylenes, like the Gould-Jacobs reaction, often require high-boiling solvents and thermal conditions, leading to challenges in product isolation. [] Research explored using 2-Ethoxymethylene-3-oxobutanenitrile in solvent-free conditions to address these limitations, aligning with green chemistry principles by reducing solvent waste and potentially improving reaction efficiency. [] Additionally, combining this approach with microwave irradiation was explored as a means to potentially further enhance reaction rates and yields. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

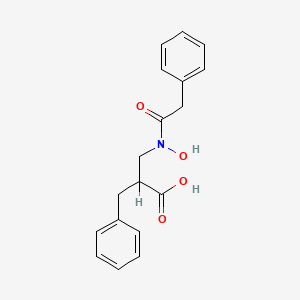

![(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride](/img/structure/B1139461.png)

![(2S)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B1139473.png)